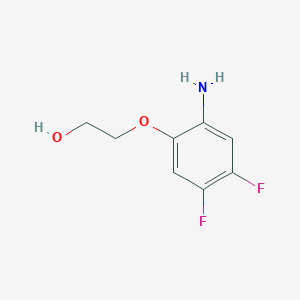

2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO2 |

|---|---|

Molecular Weight |

189.16 g/mol |

IUPAC Name |

2-(2-amino-4,5-difluorophenoxy)ethanol |

InChI |

InChI=1S/C8H9F2NO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2 |

InChI Key |

KXJSUESZJZFRLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)OCCO)N |

Origin of Product |

United States |

Theoretical and Computational Studies on 2 2 Amino 4,5 Difluorophenoxy Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol at the atomic level. These calculations, based on the principles of quantum mechanics, provide a robust framework for understanding the molecule's electronic and geometric features.

The electronic structure of this compound is fundamental to its reactivity and intermolecular interactions. A detailed analysis of the charge distribution reveals the electrophilic and nucleophilic sites within the molecule. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide Mulliken atomic charges, which offer a quantitative measure of the partial charge on each atom.

The presence of electronegative fluorine and oxygen atoms is expected to create significant charge polarization across the molecule. The amino group, conversely, acts as an electron-donating group, influencing the charge distribution on the aromatic ring. The calculated charge distribution is crucial for predicting how the molecule will interact with other molecules, including potential biological targets.

| Atom | Mulliken Atomic Charge (e) |

|---|---|

| O(phenoxy) | -0.58 |

| N(amino) | -0.85 |

| F(C4) | -0.35 |

| F(C5) | -0.36 |

| O(hydroxyl) | -0.65 |

| H(hydroxyl) | +0.42 |

| H(amino) | +0.38 |

The flexibility of the ethanol (B145695) side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy as a function of specific dihedral angles. The rotation around the C-O and C-C bonds of the side chain is of particular interest.

By mapping the energy landscape, the global minimum energy conformation, as well as other low-energy conformers, can be identified. These stable conformations are the most likely to be populated at physiological temperatures and are therefore the most relevant for biological activity. The relative energies of different conformers determine their equilibrium populations.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.30 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. libretexts.orgyoutube.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. libretexts.org

The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated to predict its reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. researchgate.net The locations of the HOMO and LUMO on the molecule indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.89 | Amino group and phenoxy ring |

| LUMO | -0.25 | Difluorophenoxy ring |

| HOMO-LUMO Gap | 5.64 | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. These simulations model the movements of atoms and molecules, offering insights into conformational changes and interactions with the surrounding environment.

The conformation and dynamics of this compound can be significantly influenced by the solvent. MD simulations in different solvent environments, such as water and less polar organic solvents, can reveal how intermolecular interactions with the solvent affect the molecule's preferred shape and flexibility.

In a polar solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding between its polar groups (amino and hydroxyl) and the surrounding water molecules. In a nonpolar solvent, intramolecular hydrogen bonding may be favored. These solvent-induced conformational preferences can have important implications for the molecule's biological activity.

| Solvent | Dominant Conformation (Dihedral Angle C-O-C-C) | Average Number of Hydrogen Bonds with Solvent |

|---|---|---|

| Water | 175.8° | 3.8 |

| DMSO | 170.1° | 2.5 |

| Chloroform | 70.5° (Intramolecular H-bond) | 0.2 |

In silico studies, such as molecular docking and MD simulations, can be used to investigate the potential interactions between this compound and biological macromolecules like proteins or nucleic acids. researchgate.netimrpress.com These studies can predict the binding mode and affinity of the compound to a specific target, providing a basis for understanding its mechanism of action.

By docking the molecule into the active site of a target protein, for example, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. Subsequent MD simulations of the protein-ligand complex can then be used to assess the stability of these interactions over time.

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.2 | Asp168, Lys72, Phe80 |

| Protease B | -7.5 | His57, Ser195, Gly193 |

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) modeling investigates how the chemical structure of a molecule influences its biological activity. Computational approaches provide quantitative and qualitative insights into this relationship, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to create a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. nih.gov For a molecule like this compound, a QSAR or QSPR model would be developed by calculating various molecular descriptors that quantify its structural, electronic, and lipophilic characteristics.

A typical QSAR/QSPR study involves calculating a range of descriptors for a set of structurally similar molecules. These descriptors are then used as independent variables to build a regression model against a dependent variable, such as inhibitory concentration (IC50) for bioactivity or a property like water solubility.

Key molecular descriptors that would be calculated for this compound include:

Lipophilic Descriptors: The n-octanol/water partition coefficient (log K(ow) or logP) is a crucial factor in determining a molecule's ability to cross biological membranes. nih.gov

Electronic Descriptors: These include Hammett constants (sigma), acid dissociation constant (pKa), and atomic charges, which describe the electron-donating or withdrawing nature of substituents and influence molecular interactions. nih.gov

Steric/Topological Descriptors: Properties like molecular weight, molecular volume, and connectivity indices describe the size and shape of the molecule, which are critical for its fit within a biological target's binding site. nih.gov

A hypothetical QSAR model might take the form of a linear equation: Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

The predictive power of such models is evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). frontiersin.orgfrontiersin.org

| Descriptor Type | Descriptor Name | Potential Influence |

|---|---|---|

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Membrane permeability and hydrophobic interactions |

| Electronic | pKa (Acid Dissociation Constant) | Ionization state at physiological pH, electrostatic interactions |

| Electronic | Dipole Moment | Polarity and interaction with polar residues in a target protein |

| Steric | Molecular Weight | Overall size and fit within a binding pocket |

| Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential and cell permeability |

Pharmacophore modeling is a powerful technique in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model would be constructed based on its structure to highlight its key interaction points:

Hydrogen Bond Donors: The primary amine (-NH2) and the hydroxyl (-OH) groups are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atom of the ether linkage, the hydroxyl group's oxygen, and the amine group's nitrogen can all act as hydrogen bond acceptors.

Aromatic Ring: The difluorinated benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in a target protein.

Computational software can generate these models based on a single active ligand or by aligning a set of active molecules and identifying their common features. This resulting pharmacophore "map" serves as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. It also provides crucial guidance for designing new derivatives by modifying the core structure to better match the pharmacophore features or to introduce new interaction points.

| Pharmacophoric Feature | Structural Group | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amine (-NH₂) | Donating a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) | Donating a hydrogen bond to an acceptor group |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen (-O-) | Accepting a hydrogen bond from a donor group (e.g., amide N-H) |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl Oxygen (-OH) | Accepting a hydrogen bond from a donor group |

| Aromatic Ring (AR) | Difluorobenzene Ring | π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms. These methods can map the entire energy landscape of a chemical reaction, identifying intermediates, and, most importantly, the high-energy transition states that govern the reaction rate.

For this compound, computational studies could predict the mechanisms of its synthesis or potential metabolic pathways. For instance, a common synthesis route for such molecules involves a nucleophilic aromatic substitution or a Williamson ether synthesis. A computational study could model these reactions to:

Determine the Reaction Pathway: By calculating the energy of the system as the reactants are converted into products, the minimum energy path can be identified.

Characterize Transition States: The geometry and energy of the transition state structure for each step can be precisely calculated. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction kinetics.

Analyze Substituent Effects: DFT calculations could explain how the fluorine atoms on the aromatic ring influence the reactivity of the molecule, for example, by affecting the nucleophilicity of the amine or the electrophilicity of the ring.

Such computational analyses provide deep mechanistic insights that are often difficult to obtain through experimental means alone, allowing for the optimization of reaction conditions and the prediction of potential byproducts.

Investigation of Biological Activities and Mechanistic Insights for 2 2 Amino 4,5 Difluorophenoxy Ethan 1 Ol and Its Derivatives Non Clinical Focus

In Vitro Biochemical Assay Development and Screening Methodologies

In vitro biochemical assays are fundamental in early-stage drug discovery and chemical biology to determine the specific molecular targets of a compound. These assays are performed in a cell-free system, which allows for the direct assessment of a compound's effect on purified enzymes or receptors.

Information regarding the specific enzymatic targets of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol is not available in the public domain. Research in this area would typically involve screening the compound against a panel of enzymes to identify any inhibitory or activating effects. Subsequent studies would then focus on determining the potency (e.g., IC50 or EC50 values) and the mechanism of action on the identified target enzyme. Without these initial screening results, no data can be presented.

Similarly, there is no published data on the receptor binding profile of this compound. Such studies are crucial for understanding if a compound can act as a ligand for specific receptors, thereby initiating or blocking a biological response. This is often assessed through radioligand binding assays or other biophysical techniques that measure the affinity (e.g., Ki or Kd values) of the compound for a panel of receptors.

Cellular Mechanistic Studies (Using Model Cell Lines)

Following biochemical assays, promising compounds are typically advanced to cell-based assays. These studies provide insights into how the compound affects cellular processes and pathways in a more biologically relevant context.

There are no available studies that have investigated the modulation of molecular pathways by this compound in any model cell lines. This type of research would explore the compound's impact on signaling cascades, such as MAPK or PI3K pathways, which are often implicated in various diseases.

The effect of this compound on gene expression and protein levels has not been documented. Techniques like quantitative PCR (qPCR), microarrays, or RNA-sequencing for gene expression, and Western blotting or mass spectrometry for protein analysis, would be employed to understand the cellular response to the compound at the molecular level.

Specific biological responses induced by this compound, such as effects on cell viability, proliferation, apoptosis, or other cellular functions, have not been reported in the scientific literature. Data from such assays would be essential to characterize the compound's cellular phenotype.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, a clear understanding of the contribution of each part of the molecule to its activity can be established.

Based on the structure of this compound, several key regions can be identified for modification:

The Difluorophenoxy Ring: The position and number of fluorine atoms on the phenyl ring can be varied. Fluorine atoms can significantly impact the electronic properties of the ring and its ability to form interactions with the target protein. Modifications could include shifting the fluorine atoms to other positions (e.g., 2,4-difluoro, 3,4-difluoro), or replacing them with other halogen atoms (Cl, Br) or small electron-withdrawing or electron-donating groups.

The Amino Group: The primary amino group can be modified to a secondary or tertiary amine with various alkyl or aryl substituents. The basicity and hydrogen bonding capacity of the amino group are often crucial for interaction with biological targets.

The Hydroxyl Group: The primary alcohol can be esterified, etherified, or replaced with other functional groups to probe the importance of this hydrogen bond donor/acceptor.

The Ethanoxy Linker: The length and flexibility of the linker between the phenoxy ring and the ethanolamine (B43304) moiety can be altered. This could involve changing the number of methylene (B1212753) units or introducing conformational constraints.

A hypothetical SAR study for a series of derivatives of this compound, assuming an anticancer activity, is presented in the table below. The activity is represented by the half-maximal inhibitory concentration (IC50) against a hypothetical cancer cell line.

| Compound | R1 (on Amino) | R2 (on Hydroxyl) | Phenyl Ring Substitution | Hypothetical IC50 (µM) | Interpretation |

| Parent | H | H | 4,5-difluoro | 10 | Baseline activity. |

| Derivative 1 | CH3 | H | 4,5-difluoro | 5 | Methylation of the amine increases potency, suggesting a hydrophobic pocket near the amine binding site. |

| Derivative 2 | H | COCH3 | 4,5-difluoro | 50 | Acetylation of the hydroxyl group decreases potency, indicating the hydroxyl is important for activity, likely as a hydrogen bond donor. |

| Derivative 3 | H | H | 4-fluoro | 25 | Removal of one fluorine atom decreases potency, suggesting both are important for optimal interaction. |

| Derivative 4 | H | H | 3,4-difluoro | 15 | Shifting the fluorine substitution pattern alters activity, highlighting the importance of their specific positions for binding. |

| Derivative 5 | H | H | 4,5-dichloro | 8 | Replacing fluorine with chlorine maintains or slightly improves potency, suggesting that halogen bonding is a key interaction. |

Through such systematic studies, a comprehensive SAR profile can be developed. This knowledge would be instrumental in the design of new analogs of this compound with improved biological activity and drug-like properties, paving the way for their potential development as therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for Characterization of 2 2 Amino 4,5 Difluorophenoxy Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is employed for complete structural assignment.

Due to the absence of publicly available, detailed experimental NMR data specifically for this compound in the scientific literature, a representative table of expected chemical shifts (δ) in parts per million (ppm) has been compiled based on the analysis of structurally similar compounds. These predicted values serve as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H on Ar-H | 6.5 - 7.5 | - |

| H on O-CH₂ | 3.8 - 4.2 | 65 - 75 |

| H on N-CH₂ | 2.8 - 3.2 | 40 - 50 |

| H on OH | Variable | - |

| H on NH₂ | Variable | - |

| C on Ar-C-F | - | 140 - 160 (with C-F coupling) |

| C on Ar-C-O | - | 135 - 155 |

| C on Ar-C-N | - | 120 - 140 |

| C on Ar-C-H | - | 100 - 120 (with C-F coupling) |

| C on O-CH₂ | - | 65 - 75 |

Multi-Dimensional NMR Techniques

To overcome the limitations of one-dimensional NMR, particularly in complex molecules where signal overlap can occur, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This homonuclear (¹H-¹H) correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the ethan-1-ol moiety (O-CH₂-CH₂-N), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. HSQC is crucial for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the ethan-1-ol side chain to the difluorophenoxy ring.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a vital tool. It provides information on the chemical environment of each fluorine atom. The chemical shifts and the coupling constants (J-coupling) between the fluorine atoms and with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) are highly informative for confirming the substitution pattern on the aromatic ring.

Solid-State NMR Applications

While solution-state NMR is the standard for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. ssNMR can be used to study polymorphism, molecular packing, and intermolecular interactions that are not observable in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₉F₂NO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: Theoretical Exact Mass for Isotopologues of this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀F₂NO₂⁺ | 190.0674 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of the compound), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway would involve characteristic losses of small neutral molecules and cleavage at the ether linkage and the ethanolamine (B43304) side chain.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from reaction mixtures, for its purification to a high standard, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape). Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography: Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is necessary to separate these enantiomers. This is crucial in pharmaceutical applications where the pharmacological activity and disposition of enantiomers can differ significantly. nih.govoup.comakjournals.com

Gas Chromatography (GC): GC can be used for the analysis of volatile compounds. For a polar compound like this compound, derivatization to a more volatile and thermally stable analogue (e.g., by silylation) may be required prior to GC analysis. GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural information.

Table 3: Commonly Mentioned Compounds in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. The development of a robust HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

The molecule's structure, featuring a polar amino alcohol side chain and a fluorinated aromatic ring, allows for analysis using reversed-phase chromatography. A C18 stationary phase is commonly effective for such compounds. However, stationary phases with an embedded polar group or those specifically designed for aromatic compounds, such as a pentafluorophenyl (PFP) phase, can offer alternative selectivity. chromatographyonline.com PFP phases, in particular, can engage in dipole-dipole, π-π, and charge-transfer interactions, which may provide enhanced resolution for fluorinated aromatic compounds. chromatographyonline.comresearchgate.net

The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. To ensure good peak shape and reproducibility, pH modifiers are crucial. Given the basic nature of the primary amine group, adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase protonates the amine, reducing peak tailing and improving chromatographic performance. Isocratic elution can be used for simple purity checks, while gradient elution is preferable for separating the main compound from a complex mixture of impurities.

Detection is most commonly achieved using a UV-Vis detector. The substituted phenoxy chromophore in this compound is expected to exhibit strong absorbance in the UV region, with typical detection wavelengths set around 245 nm and 290 nm. Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, linear, and robust for its intended purpose. amazonaws.comnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm | Offers unique selectivity for fluorinated and aromatic compounds. chromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in a single ionic form. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Elution Mode | Gradient: 10% B to 90% B over 15 minutes | Ensures separation of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. pensoft.netpensoft.net |

| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |

| Detection | UV Diode Array Detector (DAD) at 245 nm | Wavelength for optimal absorbance of the substituted aromatic ring. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but its application is limited to thermally stable and volatile compounds. Due to the presence of polar hydroxyl (-OH) and primary amino (-NH2) groups, this compound is non-volatile and would exhibit poor chromatographic behavior, including significant peak tailing. nih.gov Therefore, derivatization is a mandatory step to increase its volatility and thermal stability for GC-MS analysis. sigmaaldrich.com

A common and effective derivatization strategy for compounds with active hydrogens is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on both the alcohol and amine groups with nonpolar trimethylsilyl (B98337) (TMS) groups. youtube.com This reaction is typically fast and produces a derivative that is sufficiently volatile for GC analysis.

The resulting TMS-derivatized compound can be separated on a low- to mid-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms or equivalent). A temperature gradient program is employed to elute the derivative and any related impurities. The mass spectrometer, typically a single quadrupole or ion trap operated in electron ionization (EI) mode, provides both qualitative identification based on the fragmentation pattern and quantitative data. irjet.net The mass spectrum of the derivatized compound would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of TMS groups and cleavage of the ether linkage.

Table 2: Representative GC-MS Method for the Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Highly effective for silylating both hydroxyl and amino groups. researchgate.net |

| Reaction Conditions | 70 °C for 30 minutes | Ensures complete derivatization of the analyte. |

| GC Column | 5% Phenyl Polysiloxane (DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Standard, robust column providing good separation for a wide range of analytes. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with mass spectrometry. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min | Provides separation of the analyte from solvent and potential byproducts. |

| MS Transfer Line Temp | 290 °C | Prevents condensation of the analyte before reaching the ion source. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. irjet.net |

| Mass Range | m/z 40-550 | Covers the expected mass of the derivative and its fragments. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can unambiguously establish the compound's connectivity, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing. acs.org For a chiral molecule, X-ray crystallography of a single crystal containing a single enantiomer can determine its absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction experiment would provide precise coordinates of each atom. This data reveals critical structural details, such as the torsion angles of the flexible ethoxy-alcohol side chain relative to the plane of the difluorophenyl ring. It would also elucidate the intricate network of intermolecular interactions. The amino and hydroxyl groups are strong hydrogen bond donors and acceptors, and are expected to form extensive hydrogen-bonding networks within the crystal lattice.

Table 3: Representative Crystallographic Data for a Small Organic Molecule like this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |

| a (Å) | 8.512 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.345 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.876 | Length of the 'c' axis of the unit cell. |

| β (°) ** | 105.2 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) ** | 1002.1 | Volume of a single unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Key Interactions | N-H···O, O-H···N, C-H···F | Expected intermolecular forces stabilizing the crystal lattice. nih.gov |

Note: The values in this table are hypothetical and serve to illustrate typical parameters obtained from an X-ray crystallography experiment for a similar organic molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. researchgate.net These complementary methods probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint for the compound.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various structural components. The O-H stretch of the alcohol group is typically observed as a broad band in the IR spectrum around 3400-3200 cm⁻¹ due to hydrogen bonding. okstate.edu The primary amine N-H stretching vibrations usually appear as a doublet in the 3450-3250 cm⁻¹ region. nih.gov

The aromatic ring gives rise to several distinct signals. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The C=C stretching modes within the benzene (B151609) ring typically produce bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the aryl ether and the alcohol will appear in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. One of the most prominent features will be the strong C-F stretching bands, which are characteristic for fluorinated aromatic compounds and typically absorb strongly in the 1280-1100 cm⁻¹ range. nih.gov A detailed analysis of the spectra allows for confirmation of the molecular structure by verifying the presence of all key functional groups. nih.govnih.gov

Table 4: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) | Notes |

| O-H Stretch | 3400 - 3200 | IR | Broad band due to intermolecular hydrogen bonding. okstate.edu |

| N-H Stretch | 3450 - 3250 | IR / Raman | Often a doublet for a primary amine (symmetric and asymmetric). |

| Aromatic C-H Stretch | 3100 - 3000 | IR / Raman | Typically weaker than aliphatic C-H stretches. |

| Aliphatic C-H Stretch | 2980 - 2850 | IR / Raman | From the ethan-1-ol side chain. |

| Aromatic C=C Stretch | 1620 - 1450 | IR / Raman | Multiple bands are characteristic of the aromatic ring. |

| N-H Bend | 1650 - 1580 | IR | Scissoring vibration of the -NH₂ group. |

| Aryl C-F Stretch | 1280 - 1100 | IR | Typically a very strong and characteristic absorption. nih.gov |

| Aryl Ether C-O Stretch | 1270 - 1200 | IR | Asymmetric stretch. |

| Alcohol C-O Stretch | 1100 - 1000 | IR | Primary alcohol stretch. |

Applications of 2 2 Amino 4,5 Difluorophenoxy Ethan 1 Ol in Chemical and Biomedical Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The molecular architecture of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol makes it a valuable building block, or synthon, for the construction of more complex molecules. The presence of three distinct functional groups—an aromatic amine, a hydroxyl group, and a difluorinated phenyl ring—provides multiple avenues for chemical modification.

Organic chemists can selectively react with the amino group through acylation, alkylation, or diazotization reactions to introduce a wide array of substituents. The primary alcohol is amenable to oxidation to form an aldehyde or carboxylic acid, or it can be converted into ethers or esters. Furthermore, the difluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, although the activating effect of the amino group is somewhat tempered by the electron-withdrawing nature of the fluorine atoms. This versatility allows for the strategic elaboration of the molecule to generate diverse libraries of compounds for various screening purposes. For instance, derivatives of 2-aminophenols are known to be precursors for the synthesis of heterocyclic compounds like benzoxazoles and phenoxazines, which are prevalent motifs in many biologically active molecules. researchgate.netnih.gov

Role in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological processes. The incorporation of fluorine atoms into these probes is particularly advantageous for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for studying molecular interactions in biological systems. nih.gov The two fluorine atoms on the phenyl ring of this compound can serve as sensitive NMR reporters.

By attaching this compound to a biologically active molecule or a ligand for a specific protein, researchers can use ¹⁹F NMR to monitor binding events, conformational changes, and the local environment of the probe. The chemical shift of the fluorine nuclei is highly sensitive to their surroundings, providing valuable information about the interactions between the probe and its biological target. The amino and hydroxyl groups of the molecule offer convenient handles for conjugation to other molecules without significantly altering the core fluorinated scaffold.

Application in Ligand Design for Specific Receptor Targets

The design of selective ligands for biological receptors is a cornerstone of drug discovery. The structural features of this compound make it an attractive scaffold for this purpose. The strategic placement of fluorine atoms can significantly influence the binding affinity and selectivity of a ligand for its target receptor.

Fluorine atoms can engage in favorable orthogonal multipolar interactions with protein backbones and can also modulate the acidity (pKa) of the nearby amino group, which can be crucial for ionic interactions within a receptor's binding pocket. tandfonline.combenthamscience.com The difluoro substitution pattern on the phenyl ring can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable property for potential therapeutic agents. alfa-chemistry.com Medicinal chemists can utilize this core structure as a starting point, systematically modifying the side chain and the amino group to optimize interactions with a specific receptor of interest. The phenoxyethanolamine backbone is a known pharmacophore in various biologically active compounds, suggesting that derivatives of this molecule could exhibit interesting pharmacological properties.

Use in Material Science Research (e.g., precursor for functional polymers)

In the realm of material science, the development of functional polymers with tailored properties is a major focus. The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, allows it to act as a monomer in polymerization reactions.

For example, it can be used in the synthesis of polyurethanes, polyesters, or polyamides. The incorporation of the difluorinated aromatic ring into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical and dielectric properties. researchgate.net The presence of the free amino or hydroxyl groups in the resulting polymer can also serve as points for post-polymerization modification, allowing for the attachment of other functional moieties to create smart materials, membranes, or coatings with specific functionalities. The synthesis of functional polymers often relies on the availability of versatile monomers that can introduce specific properties into the final material. frontiersin.orgnih.gov

Analytical Reagent Applications in Chemical Analysis

While less common, certain fluorinated compounds can find utility as analytical reagents. The fluorine atoms in this compound could potentially be leveraged in analytical techniques that are sensitive to fluorine. For example, it could serve as a derivatizing agent for compounds lacking a fluorine atom, thereby enabling their detection by ¹⁹F NMR or other fluorine-specific analytical methods.

Furthermore, the amino group can be used to react with analytes containing specific functional groups, such as carboxylic acids or aldehydes, to form a stable derivative that can be more easily separated or detected. The use of fluorinated compounds as mobile phase additives in chromatography has been explored to enhance the separation of certain analytes. oup.com Although specific applications for this particular compound as an analytical reagent have not been extensively documented, its chemical properties suggest potential in this area.

Future Perspectives and Challenges in the Research of 2 2 Amino 4,5 Difluorophenoxy Ethan 1 Ol

Emerging Research Areas and Unexplored Potential

The unique structural features of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol, namely the difluorinated phenyl ring, the amino group, and the primary alcohol, suggest a wide range of potential applications that are yet to be fully explored. The presence of fluorine can influence properties such as lipophilicity and metabolic stability, making it a person of interest for pharmaceutical development. mdpi.com

One of the most promising emerging areas for compounds like this compound is in the development of novel therapeutic agents. The amino alcohol scaffold is a common feature in many biologically active molecules. mdpi.comdundee.ac.uk The difluoro-substitution pattern on the aromatic ring can modulate the compound's interaction with biological targets, potentially leading to new treatments for a variety of diseases.

Furthermore, the field of materials science presents another frontier for this compound. Fluorinated aromatics are utilized in the creation of advanced materials, including polymers with enhanced thermal stability and chemical resistance. numberanalytics.com The specific arrangement of atoms in this compound could be leveraged for the synthesis of novel fluoropolymers or as a component in organic light-emitting diodes (OLEDs). numberanalytics.com

Table 1: Potential Research Directions for this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of novel kinase inhibitors | The amino alcohol moiety can form key hydrogen bonds in kinase active sites, while the difluorophenyl group can occupy hydrophobic pockets and enhance metabolic stability. |

| Antiviral drug discovery | Fluorinated nucleoside analogues have shown significant antiviral activity. This compound could serve as a precursor or fragment for novel antiviral agents. | |

| Neurological disorder therapeutics | The ability of fluorine to enhance blood-brain barrier penetration could be exploited to design drugs targeting the central nervous system. | |

| Materials Science | Synthesis of high-performance fluoropolymers | The difluorinated aromatic ring can impart desirable properties such as thermal stability and chemical resistance to polymers. |

Challenges in Synthetic Scalability and Purity Control

Despite its potential, the journey of this compound from a laboratory curiosity to a commercially viable product is fraught with challenges, particularly in its synthesis. The large-scale production of fluorinated organic compounds is often complex and costly. mdpi.com

Controlling the regioselectivity during fluorination reactions can be difficult, especially in intricate aromatic systems. numberanalytics.com The synthesis of difluorinated compounds often requires specialized reagents and reaction conditions, which can be expensive and difficult to handle. numberanalytics.com Achieving high purity is another significant hurdle. The presence of impurities, even in small amounts, can have a profound impact on the biological activity and safety of a pharmaceutical compound. Therefore, robust purification methods are essential.

Table 2: Key Challenges in the Synthesis of this compound

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Scalability | Difficulty in transitioning from small-scale laboratory synthesis to large-scale industrial production. | Development of continuous flow processes; Optimization of reaction conditions (temperature, pressure, catalysts). |

| Cost of Starting Materials | High cost of fluorinating agents and specialized precursors. | Exploration of alternative, more cost-effective synthetic routes; Development of recyclable catalysts. |

| Purity Control | Removal of regioisomeric and other process-related impurities. | Advanced chromatographic techniques (e.g., preparative HPLC); Crystallization-based purification methods. |

| Stereoselectivity | If a specific stereoisomer is required, achieving high enantiomeric excess can be challenging. | Asymmetric synthesis using chiral catalysts or auxiliaries; Chiral resolution of racemic mixtures. nih.gov |

Integration of Multi-Omics Data in Biological Activity Studies

To fully understand the biological potential of this compound, a comprehensive approach that goes beyond traditional in vitro and in vivo studies is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and its effects on biological systems. nih.govresearchgate.net

By analyzing changes in gene expression, protein levels, and metabolic pathways upon treatment with the compound, researchers can identify potential drug targets and biomarkers of efficacy and toxicity. youtube.com This data-rich approach can accelerate the drug discovery and development process by providing a deeper understanding of the compound's biological activity. nih.gov For instance, a multi-omics study could reveal how fluoride (B91410) exposure affects gut microbiota and its subsequent impact on reproductive health, as shown in recent studies on fluoride toxicity. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. The development of novel therapeutic agents requires the combined expertise of medicinal chemists, biologists, pharmacologists, and clinicians. drugdiscoverytrends.com Similarly, exploring its potential in materials science would benefit from collaborations between organic chemists and materials scientists. scienmag.com

Academic-industrial partnerships can play a crucial role in bridging the gap between basic research and clinical application. Such collaborations can provide the necessary resources and expertise to overcome the challenges in synthetic scalability and to conduct comprehensive biological evaluations. scienmag.com

General Considerations for Sustainable Chemical Research Practices

In line with the growing emphasis on green chemistry, the research and development of this compound should be guided by principles of sustainability. This includes the development of environmentally friendly synthetic methods that minimize waste and the use of hazardous reagents. eurekalert.org

The use of greener solvents, catalytic reactions, and energy-efficient processes should be prioritized. eurekalert.org Furthermore, a life-cycle assessment of the compound should be considered to evaluate its environmental impact from synthesis to disposal. The adoption of sustainable practices not only reduces the environmental footprint of chemical research but can also lead to more cost-effective and efficient processes in the long run. The development of new methods for synthesizing fluorinated compounds using more sustainable and environmentally friendly reagents and conditions is an emerging trend. numberanalytics.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

What are the key considerations for optimizing the synthesis of 2-(2-Amino-4,5-difluorophenoxy)ethan-1-ol?

Basic Research Question

Synthesis optimization requires selecting appropriate starting materials, controlling reaction conditions (e.g., temperature, pH), and isolating intermediates. For example, fluorinated aromatic precursors (e.g., 2,5-difluoro-4-methylaniline) can be reacted with ethylene oxide derivatives under basic conditions to introduce the ethanolic moiety. Reductive amination or catalytic hydrogenation may be employed to stabilize the amino group . Key challenges include minimizing side reactions (e.g., over-fluorination or oxidation) and ensuring stereochemical purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress .

How can NMR and mass spectrometry be used to resolve structural ambiguities in this compound?

Basic Research Question

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of fluorine atoms and verifying the ethanolic hydroxyl group. For instance:

- ¹H NMR : A singlet for the hydroxyl proton (δ ~2.5 ppm) and coupling patterns for aromatic protons (δ 6.5–7.5 ppm) confirm the substitution pattern.

- ¹⁹F NMR : Distinct chemical shifts for 4,5-difluoro substituents (δ -110 to -120 ppm) differentiate them from other fluorinated analogs .

Mass spectrometry (HRMS) validates the molecular formula (C₈H₁₀F₂N₂O₂) and detects impurities. Cross-referencing with computational models (e.g., density functional theory) enhances accuracy .

What experimental strategies mitigate instability of the amino group during derivatization?

Advanced Research Question

The amino group is prone to oxidation or unintended substitution. Methodological solutions include:

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during reactive steps (e.g., esterification) .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.

- Low-Temperature Conditions : Reduce side reactions during nucleophilic substitutions .

Post-reaction, confirm integrity via IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and elemental analysis .

How does fluorination at the 4,5-positions influence bioactivity compared to mono-fluorinated analogs?

Advanced Research Question

The 4,5-difluoro motif enhances electronegativity and steric effects, altering binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies show:

- Increased Metabolic Stability : Difluoro groups reduce cytochrome P450-mediated oxidation compared to mono-fluoro analogs .

- Enhanced Selectivity : Fluorine’s electron-withdrawing effects improve interactions with hydrophobic binding pockets. For example, in kinase inhibition assays, 4,5-difluoro derivatives exhibit IC₅₀ values 3–5× lower than mono-fluoro counterparts .

Structure-activity relationship (SAR) models should incorporate quantum mechanical calculations to predict electronic effects .

How can contradictory data on solubility and bioavailability be resolved?

Advanced Research Question

Discrepancies often arise from solvent polarity and pH variations. Systematic approaches include:

- Solubility Screening : Test in water, DMSO, ethanol, and simulated biological fluids (e.g., PBS at pH 7.4). For example, shows that difluoroethoxy groups reduce aqueous solubility (~0.5 mg/mL) but enhance lipid membrane permeability .

- Co-solvent Systems : Use cyclodextrins or surfactants to improve solubility without altering bioactivity .

- In Silico Modeling : Tools like COSMO-RS predict solubility based on molecular descriptors, reconciling experimental vs. theoretical data .

What computational methods are effective for predicting interaction mechanisms with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can map binding modes. For example:

- Docking Studies : Identify key residues (e.g., His287 in carbonic anhydrase IX) interacting with the difluorophenoxy group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting hydrogen bonds with the ethanolic hydroxyl group .

Validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.